molecular formula C41H72N2O3 B12588926 N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide CAS No. 651038-59-4

N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide

Cat. No.: B12588926
CAS No.: 651038-59-4
M. Wt: 641.0 g/mol
InChI Key: GENRXZILSUNAHT-UHFFFAOYSA-N
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Description

N¹,N¹,N³,N³-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide is a benzene-1,3-dicarboxamide derivative characterized by four 2-ethylhexyl substituents on the amide nitrogen atoms and a formyl group at the 5-position of the aromatic ring. The 2-ethylhexyl groups confer high lipophilicity, making the compound suitable for applications requiring solubility in nonpolar media, such as polymer additives or extraction agents . The formyl group introduces reactivity, enabling further functionalization through condensation or nucleophilic addition reactions.

Properties

CAS No.

651038-59-4

Molecular Formula

C41H72N2O3

Molecular Weight

641.0 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C41H72N2O3/c1-9-17-21-33(13-5)28-42(29-34(14-6)22-18-10-2)40(45)38-25-37(32-44)26-39(27-38)41(46)43(30-35(15-7)23-19-11-3)31-36(16-8)24-20-12-4/h25-27,32-36H,9-24,28-31H2,1-8H3

InChI Key

GENRXZILSUNAHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C1=CC(=CC(=C1)C=O)C(=O)N(CC(CC)CCCC)CC(CC)CCCC

Origin of Product

United States

Biological Activity

N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources of information.

Chemical Structure and Properties

The compound has the molecular formula C28H46N4O4C_{28}H_{46}N_{4}O_{4}, indicating a substantial number of carbon and nitrogen atoms, which contribute to its reactivity and biological activity. Its structure features multiple amide functional groups and long alkyl chains, specifically four 2-ethylhexyl substituents, enhancing its hydrophobic properties and influencing solubility in organic solvents .

Key Properties:

  • Molecular Weight: 641.0 g/mol
  • Solubility: Soluble in organic solvents due to hydrophobic alkyl chains.
  • Functional Groups: Contains formyl and carboxamide groups which are critical for biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. Research suggests that the compound may exhibit significant binding affinity towards these targets, potentially influencing metabolic pathways or cellular processes.

Interaction Studies

Interaction studies typically involve:

  • Molecular Docking Simulations: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines or isolated tissues.

These studies help elucidate the compound's mechanism of action and its potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

StudyFindingsImplications
Study 1 Investigated the anti-inflammatory effects of related amide compounds.Suggests potential for anti-inflammatory applications.
Study 2 Evaluated cytotoxicity on cancer cell lines.Indicates possible use in cancer therapy.
Study 3 Assessed binding affinities with specific receptors.Highlights potential for drug development targeting specific pathways.

Synthesis

The synthesis of this compound involves several key steps that require optimization for high yields:

  • Formation of Amide Bonds: Reacting appropriate carboxylic acids with amines.
  • Introduction of Formyl Groups: Utilizing formylation reactions to incorporate the formyl functionality.
  • Purification: Techniques such as chromatography to isolate the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzene- and cyclohexane-dicarboxamide derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (approx.) References
N¹,N¹,N³,N³-Tetrakis(2-ethylhexyl)-5-formylbenzene-1,3-dicarboxamide Benzene 4× 2-ethylhexyl, 1× formyl Amide, Aldehyde ~800–900 g/mol Inferred
N,N’-Di-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)benzene-1,3-dicarboxamide Benzene 2× glycosyl, 1× bromoacetamido Amide, Glycoside, Halide ~1200–1300 g/mol
N¹,N³-Dialkyl-4-hydroxy-6-oxocyclohexane-1,3-dicarboxamide Cyclohexane Hydroxy, oxo, alkyl amides Amide, Ketone, Alcohol ~400–500 g/mol
Bis(2-ethylhexyl) methylphosphonate Phosphonate 2× 2-ethylhexyl, methyl Phosphonate ester ~350 g/mol

Key Observations

Core Structure Influence :

  • Benzene vs. Cyclohexane : The benzene core (target compound) offers rigidity and conjugation, enhancing stability and electronic properties compared to the flexible cyclohexane derivatives . Cyclohexane-based analogs (e.g., N¹,N³-dialkyl-4-hydroxy-6-oxocyclohexane-1,3-dicarboxamide) exhibit increased stereochemical complexity, enabling diverse reactivity, such as Baeyer-Villiger oxidation .
  • Phosphonate Esters : Bis(2-ethylhexyl) methylphosphonate shares the 2-ethylhexyl substituents but replaces amides with phosphonate esters, reducing hydrogen-bonding capacity and increasing hydrolytic stability .

Substituent Effects: 2-Ethylhexyl Groups: These branched alkyl chains enhance solubility in organic solvents and plasticizers (e.g., di-(2-ethylhexyl) adipate ), but may sterically hinder reactions at the amide nitrogen in the target compound. Formyl Group: The 5-formyl substituent distinguishes the target compound from analogs like glycosylated benzene-dicarboxamides or cyclohexane derivatives with hydroxy/oxo groups . This group enables Schiff base formation or nucleophilic additions, which are absent in non-aldehyde derivatives.

Synthetic Routes :

  • Benzene-dicarboxamides are typically synthesized via amidation of dicarboxylic acid chlorides with amines . For example, glycosylated derivatives are prepared using click chemistry or acetyl-protected sugar moieties .
  • Cyclohexane-dicarboxamides are often synthesized via pseudo five-component reactions involving amines, diketones, and aldehydes under mild conditions .

Physicochemical Properties :

  • Lipophilicity : The target compound’s 2-ethylhexyl groups likely result in logP values >8, comparable to di-(2-ethylhexyl) adipate (logP ~8.1) , but higher than glycosylated analogs (logP ~2–4) .
  • Thermal Stability : Phosphonate esters (e.g., bis(2-ethylhexyl) methylphosphonate) exhibit higher thermal stability than amides due to reduced hydrogen bonding .

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